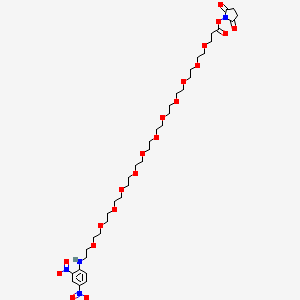

DNP-PEG12-NHS ester

Descripción

Evolution of Activated Ester Chemistry in Biomolecular Functionalization

The use of activated esters, particularly N-hydroxysuccinimide (NHS) esters, represents a cornerstone of modern bioconjugation chemistry. glenresearch.comnih.gov Introduced in the 1960s, NHS esters provided a significant advancement over previous methods for peptide synthesis and biomolecular labeling due to their favorable reactivity and stability. nih.govamerigoscientific.com They react efficiently and selectively with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds. glenresearch.comthermofisher.com This reaction is highly effective in aqueous environments and at physiological to slightly alkaline pH, making it ideal for modifying sensitive biological molecules. glenresearch.comthermofisher.com

Over time, the repertoire of activated esters has expanded to include variants like sulfo-NHS esters, which offer increased water solubility. lumiprobe.com The fundamental principle, however, remains the same: the activation of a carboxylic acid to facilitate its reaction with a nucleophile. rsc.org This has enabled the attachment of a vast array of functional groups to biomolecules, including fluorescent dyes, biotin (B1667282), and other reporter molecules, thereby facilitating numerous research and diagnostic applications. nih.govamerigoscientific.com

Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Molecular Design and Bioconjugate Stability

Polyethylene glycol (PEG) linkers are polymers that have become indispensable in the design of advanced bioconjugates. axispharm.combroadpharm.com The process of covalently attaching PEG chains to molecules, known as PEGylation, confers several advantageous properties. thermofisher.comresearchgate.net A primary benefit is the enhancement of water solubility, which is particularly useful for hydrophobic molecules. axispharm.comcreative-biolabs.com Furthermore, PEGylation can increase the stability of biomolecules by protecting them from enzymatic degradation and reducing their immunogenicity. axispharm.comresearchgate.net

The length of the PEG linker is a critical parameter that can be tailored to specific applications. broadpharm.combiopharminternational.com Longer PEG chains, such as the 12-unit linker in DNP-PEG12-NHS ester, can provide greater solubility and a longer spacer arm, which can be crucial for optimizing the function of the conjugated molecule. The use of monodisperse PEG linkers, which have a defined number of repeating units and a specific molecular weight, allows for the creation of more homogeneous and well-defined bioconjugates. broadpharm.com

Key Advantages of PEGylation in Bioconjugates

| Property | Description |

|---|---|

| Enhanced Solubility | Increases the solubility of hydrophobic molecules in aqueous solutions. axispharm.comcreative-biolabs.com |

| Increased Stability | Protects against enzymatic degradation and can enhance thermal stability. researchgate.netresearchgate.net |

| Reduced Immunogenicity | The PEG chain can shield the bioconjugate from the host's immune system. axispharm.comresearchgate.net |

| Improved Pharmacokinetics | Can prolong the circulation half-life of a therapeutic molecule by reducing renal clearance. researchgate.net |

| Increased Bioavailability | Leads to better distribution and reduced clearance in biological systems. axispharm.com |

Dinitrophenyl (DNP) Moiety as a Hapten and Detection Tag in Biochemical Tool Development

The dinitrophenyl (DNP) group is a small organic molecule that functions as a hapten. synabs.besynabs.be A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. cellsignal.com This property makes the DNP group an invaluable tool in immunology and biochemistry. Because DNP is not naturally found in tissues, it serves as an excellent control and detection tag in various immunoassays. synabs.besynabs.be

When a biomolecule is labeled with a DNP group, it can be readily detected using anti-DNP antibodies. sigmaaldrich.combiotium.com This DNP/anti-DNP system provides a highly specific and sensitive method for detection in applications such as ELISA, Western blotting, immunofluorescence, and flow cytometry. synabs.be Furthermore, the DNP moiety has been utilized in studies of oxidative damage and as an alternative to biotin-based detection systems. synabs.besynabs.be

Rationale for the Design and Application of this compound as a Multifunctional Research Reagent

The design of this compound is a clear example of rational molecular engineering to create a multifunctional research tool. By combining the specific functionalities of its three components, this reagent addresses several key needs in bioconjugation research.

The NHS ester provides a reliable and efficient means of attaching the entire construct to a primary amine on a target biomolecule, forming a stable amide bond. broadpharm.com This allows for the specific labeling of proteins, peptides, and other amine-containing molecules. lumiprobe.cominterchim.fr

The PEG12 linker serves multiple purposes. Its hydrophilic nature significantly improves the water solubility of the DNP-hapten and the resulting bioconjugate. broadpharm.com The length of the PEG12 chain acts as a flexible spacer, which can reduce steric hindrance and help to preserve the native conformation and function of the labeled biomolecule. This spacer also extends the DNP hapten away from the surface of the biomolecule, potentially enhancing its accessibility for antibody binding.

The DNP moiety functions as a highly specific and immunogenic tag. synabs.becellsignal.com Once conjugated to a biomolecule, the DNP group can be targeted by anti-DNP antibodies for a variety of downstream applications, including detection, purification, and the study of immune responses. sigmaaldrich.comnih.gov For instance, cells labeled with DNP-conjugated molecules can be targeted for immune-mediated clearance in experimental models. nih.gov

The combination of these three elements in a single reagent provides researchers with a powerful and versatile tool for a wide range of applications, from basic biochemical studies to the development of novel diagnostic and therapeutic strategies. The reagent's utility has been noted in the context of creating proteolysis-targeting chimeras (PROTACs), where the linker plays a critical role in bridging a target protein and an E3 ligase. medchemexpress.com

Properties and Applications of this compound Components

| Component | Key Property | Primary Function in this compound |

|---|---|---|

| N-hydroxysuccinimide (NHS) ester | Amine-reactive | Covalent conjugation to biomolecules. glenresearch.comthermofisher.com |

| Polyethylene Glycol (PEG12) | Hydrophilic, flexible spacer | Enhances water solubility and provides spatial separation. broadpharm.comaxispharm.com |

| Dinitrophenyl (DNP) | Hapten | Immunological detection and targeting. synabs.besynabs.be |

Structure

3D Structure

Propiedades

Número CAS |

1334178-01-6 |

|---|---|

Fórmula molecular |

C17H20N4O10 |

Peso molecular |

440.4 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C17H20N4O10/c22-15-3-4-16(23)19(15)31-17(24)5-7-29-9-10-30-8-6-18-13-2-1-12(20(25)26)11-14(13)21(27)28/h1-2,11,18H,3-10H2 |

Clave InChI |

SDLCOOUHDFFHSC-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Números CAS relacionados |

1334178-01-6 |

Origen del producto |

United States |

Synthetic Methodologies for Dnp Peg12 Nhs Ester and Analogous Conjugates

General Principles for N-Hydroxysuccinimide Ester Synthesis from Carboxylic Acid Precursors

N-Hydroxysuccinimide (NHS) esters are widely utilized in bioconjugation, peptide synthesis, and the development of functionalized materials due to their ability to react with primary amines to form stable amide bonds. thieme-connect.comresearchgate.net The synthesis of NHS esters typically begins with a carboxylic acid precursor, which is activated to facilitate the reaction with N-hydroxysuccinimide.

Several methods have been developed for this activation process. A common approach involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the coupling of the carboxylic acid to NHS. researchgate.nettandfonline.com While effective, these methods can sometimes lead to the formation of urea (B33335) byproducts, which may complicate purification. researchgate.net

Alternative activating agents have been explored to overcome these limitations. For instance, triphosgene (B27547) has been demonstrated as a simple and convenient reagent for converting carboxylic acids to their corresponding NHS esters in good yields at room temperature. tandfonline.comtandfonline.com This method involves the initial conversion of the carboxylic acid to a carboxylic acid anhydride, which then reacts with NHS. tandfonline.com Other reagents and methods include the use of triphenylphosphine (B44618) (PPh3) with iodine (I2) and triethylamine (B128534) (Et3N), which offers a cost-effective and simple process that avoids carbodiimides. organic-chemistry.org The choice of method often depends on the specific carboxylic acid substrate and the desired reaction conditions.

The key advantages of using NHS esters include their relative stability, allowing for their isolation, and their reactivity under mild, often physiological or slightly basic, conditions. researchgate.net The reaction of an NHS ester with a primary amine releases N-hydroxysuccinimide, a water-soluble byproduct that is generally easy to remove during purification. researchgate.net

Table 1: Common Coupling Agents for NHS Ester Synthesis

| Coupling Agent | Advantages | Disadvantages |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Widely used and effective. tandfonline.com | Forms insoluble dicyclohexylurea byproduct. researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea byproduct, easier to remove. tandfonline.com | Can be less efficient than DCC for some substrates. |

| Triphosgene | Mild conditions, good yields, rapid process. tandfonline.comtandfonline.com | Triphosgene is a hazardous reagent. |

| Triphenylphosphine/Iodine | Avoids carbodiimides, cost-effective. organic-chemistry.org | May require careful optimization for some substrates. |

| N,N'-Disuccinimidyl carbonate (DSC) | One-step reaction with good yields. researchgate.net | Can be sensitive to moisture. |

Strategies for Incorporating Discrete Polyethylene (B3416737) Glycol Scaffolds into Hapten-Linker Architectures

The incorporation of polyethylene glycol (PEG) linkers into hapten-conjugates, such as DNP-PEG12-NHS ester, is a critical step that imparts several beneficial properties. PEG linkers are hydrophilic, which can increase the water solubility of the final conjugate and reduce steric hindrance, making the hapten more accessible for antibody binding. broadpharm.comresearchgate.net The length of the PEG chain can be precisely controlled to optimize the spacing between the hapten and the molecule to which it will be conjugated.

Several strategies exist for incorporating discrete PEG scaffolds:

Stepwise Synthesis: This approach involves the sequential addition of PEG units to build a chain of a specific length. This method offers precise control over the PEG chain length but can be labor-intensive.

Using Pre-functionalized, Monodisperse PEG Reagents: A more common and efficient strategy is to use commercially available, monodisperse PEG linkers that already possess the desired number of ethylene (B1197577) glycol units. acs.org These reagents are often bifunctional, with one end designed to react with the hapten and the other end available for subsequent modification, such as the introduction of an NHS ester. For example, a PEG linker with a terminal amine and a terminal carboxylic acid can be employed. google.com

"Grafting Through" Polymerization: For creating polymers with PEG side chains, living radical polymerization methods can be used to incorporate PEG of a defined length at controlled densities along a polymer backbone. acs.orgreading.ac.uk

The choice of strategy depends on the desired complexity of the final molecule and the availability of starting materials. For a molecule like this compound, using a pre-synthesized, monodisperse PEG12 linker is the most straightforward approach. This ensures a homogenous final product with a well-defined spacer length. The hydrophilic nature of the PEG linker can also improve the presentation of the hapten at interfaces, such as lipid bilayers, potentially enhancing antibody recognition. researchgate.net

Specific Synthetic Routes and Considerations for DNP-PEGn-NHS Esters

The synthesis of DNP-PEGn-NHS esters involves a sequential process that first attaches the 2,4-dinitrophenyl (DNP) hapten to a PEG linker and then activates the other end of the linker with an N-hydroxysuccinimide (NHS) ester.

A typical synthetic route can be outlined as follows:

DNP Functionalization: The synthesis often starts with a bifunctional PEG linker, for example, one containing an amine group and a carboxylic acid group. The amine end of the PEG linker is reacted with a DNP-donating reagent, such as 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrobenzenesulfonic acid. This reaction, a nucleophilic aromatic substitution, forms a stable bond between the DNP group and the PEG linker.

NHS Ester Formation: The carboxylic acid end of the DNP-PEGn intermediate is then activated to form the NHS ester. This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide. The reaction is usually carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

An alternative approach involves starting with a PEG diol. One hydroxyl group can be functionalized with the DNP group, and the other can be oxidized to a carboxylic acid, which is then converted to the NHS ester.

Key Considerations:

Purity of Reagents: The use of high-purity, monodisperse PEG linkers is crucial to obtain a final product with a defined chain length.

Reaction Conditions: Anhydrous conditions are important for the NHS ester formation step to prevent hydrolysis of the activated ester. The reaction temperature and time need to be carefully controlled to ensure complete reaction and minimize side products.

Purification: Purification of the final DNP-PEGn-NHS ester is typically achieved through chromatographic techniques, such as silica (B1680970) gel chromatography, to remove any unreacted starting materials and byproducts.

Methodological Approaches for Achieving Defined PEG Length (e.g., PEG12) in Conjugate Synthesis

Achieving a defined polyethylene glycol (PEG) length, such as the 12 ethylene glycol units in this compound, is critical for ensuring the homogeneity and predictable properties of the final conjugate. Polydisperse PEG mixtures, where the chain length varies, can lead to a heterogeneous product with inconsistent biological activity and complicated analytical characterization. nih.gov

The primary method for achieving a defined PEG length is the use of monodisperse PEG reagents . These are highly purified compounds with a precise number of ethylene glycol units. acs.orgqyaobio.com These reagents are synthesized using techniques that allow for controlled, stepwise addition of ethylene glycol monomers or by the purification of oligomers to isolate a single chain length.

Table 2: Comparison of PEG Synthesis/Purification Methods

| Method | Description | Outcome |

| Anionic Ring-Opening Polymerization | Polymerization of ethylene oxide initiated by a strong base. | Can produce PEGs with a narrow molecular weight distribution, but still results in a polydisperse mixture. |

| Iterative Addition | Stepwise addition of protected ethylene glycol units. | Allows for the synthesis of monodisperse PEGs of a specific length. csic.es |

| Chromatographic Purification | Separation of a polydisperse PEG mixture into its individual, monodisperse components. | Can be used to isolate specific PEG lengths, but can be challenging and costly for longer chains. |

For the synthesis of conjugates like this compound, the most practical and common approach is to utilize commercially available, pre-synthesized monodisperse PEG12 linkers. nih.gov These linkers are often bifunctional, possessing reactive groups at each end that allow for sequential conjugation to the DNP hapten and subsequent formation of the NHS ester. The use of these well-defined building blocks simplifies the synthesis and ensures the production of a highly pure and uniform final product. csic.es

The covalent attachment of these defined PEG chains has been shown to be a feasible approach to improve the pharmacokinetic properties of various biomolecules. nih.gov The resulting conjugates can be readily purified by techniques like HPLC, and their integrity confirmed by mass spectrometry. nih.gov

Bioconjugation Principles and Reaction Mechanisms of Dnp Peg12 Nhs Ester

Nucleophilic Acylation Reaction of NHS Esters with Primary Amine Functional Groups

The primary mechanism of bioconjugation involving DNP-PEG12-NHS ester is the nucleophilic acylation of primary amines by the NHS ester. creative-proteomics.comglenresearch.com Primary amines (–NH2), found at the N-terminus of polypeptide chains (α-amines) and on the side chain of lysine (B10760008) residues (ε-amines), act as nucleophiles. thermofisher.com Due to their positive charge under physiological conditions, these amines are typically located on the surface of proteins, making them accessible for conjugation without causing protein denaturation. thermofisher.com

The reaction proceeds through a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This forms a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group. glenresearch.comigem.org This amide bond is identical to the peptide bonds naturally found in proteins.

Kinetic and Thermodynamic Considerations in Amide Bond Formation with Biomolecules

The formation of an amide bond between an NHS ester and a primary amine is a thermodynamically favorable process. Amides are generally more stable than esters due to strong resonance stabilization. mdpi.com The reaction is considered robust and efficient, proceeding rapidly under physiological conditions. acs.org

The kinetics of the reaction are influenced by several factors. The rate of aminolysis (the reaction with the amine) is dependent on the concentration of the free amine. mst.edu Studies have shown a direct correlation between the basicity of the amine and the nucleophilic rate constant; more basic amines lead to increased reaction rates. mst.edu This is attributed to a higher concentration of the tetrahedral intermediate formed during the reaction. mst.edu While the reaction can proceed without a base, the presence of a base like triethylamine (B128534) can accelerate the reaction. igem.org

Strategies for Achieving Site-Selective Bioconjugation with Amine-Reactive Reagents

While NHS esters are highly reactive towards primary amines, achieving site-selectivity can be challenging due to the presence of multiple lysine residues and the N-terminal amine on most proteins. thermofisher.comccspublishing.org.cn This can lead to a heterogeneous mixture of conjugated products. nih.gov Several strategies have been developed to achieve more specific modifications.

N-Terminal Specific Modification Techniques

The N-terminal α-amine has a lower pKa value (around 8.0) compared to the ε-amine of lysine residues (around 10.0). rsc.org This difference can be exploited to achieve N-terminal selectivity by carefully controlling the reaction pH. mdpi.com By performing the reaction at a lower pH (e.g., 6.5-7.5), the N-terminal amine is more nucleophilic than the lysine amines, which are predominantly protonated and less reactive. mdpi.commdpi.com However, the conversion and selectivity of direct reaction with NHS esters under these conditions may not be optimal. ccspublishing.org.cn

Other methods for N-terminal specific modification include:

Reductive Amination: Using aldehyde derivatives that selectively react with the N-terminal α-amine, followed by reduction to form a stable secondary amine. mdpi.com

Transamination: Converting the N-terminal amine to a carbonyl group, which can then be targeted with other chemistries. nih.gov

Thioester Conversion: A "one-pot" two-step method involves converting the NHS ester to a more chemoselective thioester using a small thiol molecule like MESNA. This thioester then specifically reacts with a protein containing an N-terminal cysteine residue. nih.govnih.govacs.org

Side-Chain Blocking: Reversibly blocking all primary amines with a reagent like citraconic anhydride, then using a protease to expose only the N-terminal amine for conjugation. nih.gov

Lysine Residue Accessibility and Reactivity Profiling

The reactivity of individual lysine residues on a protein is not uniform. It is influenced by the residue's accessibility and its local microenvironment. mdpi.comresearchgate.net Lysine residues are frequently found on the hydrophilic surfaces of proteins, making their amine groups accessible for labeling. researchgate.netnih.gov However, if a lysine residue is involved in a salt bridge or is located in a less accessible region of the protein, its reactivity will be lower. researchgate.netresearchgate.net

Lysine reactivity profiling using mass spectrometry-based strategies can determine which parts of a protein are interacting with other molecules. researchgate.net By labeling lysine residues and analyzing the resulting peptides, researchers can quantify the reactivity of each lysine. researchgate.netnih.gov A decrease in the accessibility of a lysine residue, for example, when it is in contact with another molecule, will result in lower reactivity. researchgate.net This information is crucial for understanding protein structure, protein-protein interactions, and for designing more specific bioconjugation strategies. researchgate.netresearchgate.net Techniques like Tandem Mass Tag (TMT) labeling can be used to quantify lysine accessibility on a large scale. nih.gov

Competition from Hydrolysis in Aqueous Media

In aqueous solutions, the primary competing reaction for the aminolysis of NHS esters is hydrolysis. thermofisher.comacs.org The NHS ester can react with water, leading to the formation of the corresponding carboxylic acid, which is no longer reactive with amines. igem.org This hydrolysis reaction reduces the efficiency of the conjugation. creative-proteomics.com

The rate of hydrolysis is highly dependent on the pH of the buffer. thermofisher.comthermofisher.com As the pH increases, the concentration of hydroxide (B78521) ions increases, leading to a faster rate of hydrolysis. thermofisher.comacs.org For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to just minutes at pH 8.6 and 4°C. thermofisher.comthermofisher.com

To mitigate the effects of hydrolysis, several strategies can be employed:

Performing the reaction at the lower end of the optimal pH range (around 7.2-8.0). creative-proteomics.com

Using a higher concentration of the biomolecule to favor the reaction with the amine. igem.org

For water-insoluble NHS esters, dissolving them in an organic solvent before adding them to the aqueous reaction mixture can help. thermofisher.com

Optimizing reaction times to reduce the exposure of the NHS ester to hydrolytic conditions. creative-proteomics.com

Strategic Applications of Dnp Peg12 Nhs Ester in Advanced Biochemical and Immunological Research

Protein Labeling and Modification Strategies

The ability to covalently modify proteins with specific chemical moieties is fundamental to biochemical and immunological research. DNP-PEG12-NHS ester provides a robust method for achieving such modifications through its amine-reactive NHS ester group.

The core of this compound's utility in protein modification lies in the chemistry of its NHS ester group. NHS esters are widely used to label proteins by reacting with primary amine groups, which are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains. abberior.rocksnih.govnih.gov This reaction, known as acylation, proceeds efficiently under mild, slightly alkaline conditions (typically pH 7.2 to 8.5) to form a highly stable amide bond, covalently linking the DNP-PEG12 moiety to the protein. thermofisher.comabberior.rocks

A critical aspect of this labeling strategy is the avoidance of buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester, thereby reducing labeling efficiency. Due to the susceptibility of the NHS ester to hydrolysis in aqueous environments, the reagent is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous protein solution. abberior.rocks

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction. thermofisher.com |

| Buffer System | Non-amine containing (e.g., PBS, Borate, Carbonate) | Prevents competition for the NHS ester reagent. |

| Reagent Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the moisture-sensitive NHS ester. abberior.rocks |

| Reaction Time | 1 - 2 hours at room temperature | Sufficient for the conjugation reaction to reach completion. abberior.rocksglenresearch.com |

| Purification | Gel filtration, dialysis, or chromatography | Removes unreacted this compound and byproducts. abberior.rocks |

A principal application is the creation of immunogens for antibody production. By conjugating the DNP hapten to a large, immunogenic carrier protein (such as Keyhole Limpet Hemocyanin, KLH), researchers can elicit a strong antibody response specifically against the DNP group. thermofisher.com Similarly, conjugating DNP to proteins like bovine serum albumin (BSA) creates reagents used in immunoassays such as ELISA, where the immobilized DNP-protein conjugate can be used to detect or quantify anti-DNP antibodies. axispharm.comthermofisher.com The PEG12 linker in these conjugates serves to project the DNP hapten away from the protein backbone, enhancing its accessibility to antibodies and other binding partners.

This "shielding" effect can have several consequences. It can protect the protein from proteolytic enzymes, thereby increasing its stability and circulation half-life in biological systems. creativepegworks.combroadpharm.com It may also mask epitopes on the protein surface, leading to reduced immunogenicity. creativepegworks.comcheckrare.com Conversely, this same steric hindrance can impact function. If the conjugation site is near an active site or a ligand-binding interface, the attached DNP-PEG12 moiety could interfere with the protein's biological activity or reduce its binding affinity for its target. creativepegworks.comcheckrare.com Therefore, the degree of labeling must be carefully controlled to balance the benefits of conjugation with the potential for functional impairment.

| Property | Impact of DNP-PEG12 Conjugation | Underlying Mechanism |

| Secondary Structure | Generally unchanged | The covalent modification is typically not disruptive enough to cause global unfolding. biopharminternational.comnih.gov |

| Hydrodynamic Size | Increased | The hydrated PEG chain occupies a large volume in solution. biopharminternational.com |

| Proteolytic Stability | Often increased | Steric hindrance from the PEG chain blocks access for proteases. creativepegworks.com |

| Immunogenicity | Often decreased | The PEG chain can mask antigenic epitopes on the protein surface. creativepegworks.comcheckrare.com |

| Ligand Binding | Potentially decreased | Steric hindrance near the binding site can reduce the association rate with the target. creativepegworks.com |

Peptide and Oligonucleotide Conjugation Studies

The versatility of this compound extends beyond proteins to the modification of other important biomolecules, including synthetic peptides and oligonucleotides, enabling novel research strategies in immunology and molecular biology.

Synthetic peptides can be precisely functionalized with this compound by including a primary amine in their design, for instance, through an N-terminal amine or a lysine residue. This strategy is powerfully employed in immunological research where the DNP group can act as an artificial epitope.

A compelling example is the development of novel immunotherapeutics. In one study, a peptide designed to bind to the Fibroblast Growth Factor Receptor 1 (FGFR1) on cancer cells was functionalized with DNP. nih.govacs.org The resulting DNP-peptide conjugate retained its ability to bind to the receptor. Crucially, once bound to the cancer cell surface, the DNP hapten was able to recruit endogenous anti-DNP antibodies from the host's immune system. acs.org This recruitment initiated a complement-dependent cytotoxicity (CDC) response, leading to the destruction of the cancer cells. nih.gov This research highlights the use of DNP-functionalized peptides for targeted epitope presentation to direct an immune response to a specific cell type.

Standard oligonucleotides lack the primary amine groups necessary to react with NHS esters. Therefore, to label them with this compound, they must first be synthesized with a modification that introduces a primary amine, known as an "amino-modifier". google.comidtdna.com This modifier, which includes a linker arm and a terminal amine, can be incorporated at the 5'-end, 3'-end, or internally within the oligonucleotide sequence. idtdna.com

The conjugation is performed as a post-synthesis reaction where the purified amino-modified oligonucleotide is reacted with this compound in a suitable buffer. glenresearch.comaatbio.com The resulting DNP-labeled oligonucleotide can be used as a highly specific probe in a variety of nucleic acid assays. In techniques like in situ hybridization (ISH), Southern blotting, or Northern blotting, the probe first binds (hybridizes) to its complementary target sequence. The attached DNP hapten then serves as a tag for detection using an anti-DNP antibody, which is often conjugated to an enzyme (like HRP or AP) or a fluorescent dye, enabling visualization of the target nucleic acid.

Immunological Research Tools and Assay Development

The DNP moiety of this compound is a classical hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This property is leveraged in various immunological studies and for the development of sensitive assays.

The study of B cell activation and the subsequent production of antibodies are central to immunology. DNP-conjugated antigens, created using reagents like this compound, are instrumental in this field. By conjugating the DNP hapten to a carrier protein, researchers can create T-cell dependent antigens that effectively stimulate B cells.

The NHS ester end of the this compound molecule reacts with primary amines on proteins (such as lysine residues) to form stable amide bonds. This allows for the controlled presentation of the DNP hapten on the protein surface. The density of the DNP hapten on the carrier protein is a critical factor in determining the nature of the B cell response. Studies have shown that a low density of DNP groups on a carrier protein tends to be immunogenic, leading to B cell activation and antibody production. In contrast, a high degree of hapten conjugation can induce immunological tolerance. This compound, with its defined PEG linker, allows for precise control over the spacing and presentation of the DNP hapten, facilitating detailed investigations into the mechanisms of B cell triggering.

| Research Focus | Role of this compound | Key Findings from DNP-conjugate studies |

| B Cell Activation | Conjugation of DNP hapten to carrier proteins to create model antigens. | Low hapten density on carrier proteins is generally immunogenic. |

| Antibody Production | Stimulation of anti-DNP antibody production for studying immune responses. | The nature of the carrier protein influences the magnitude of the antibody response. |

| Signal Discrimination in B Cells | Precise presentation of haptens to study the signals for immunity versus tolerance. | High hapten density can lead to B cell tolerance rather than activation. nih.gov |

This table summarizes the application of DNP-conjugates in B cell research. The use of this compound is inferred for the controlled creation of such conjugates.

The ability to induce immune tolerance is a key therapeutic goal in the treatment of autoimmune diseases and allergies. As mentioned, the density of haptens on a carrier molecule can influence the immune response, with high densities often favoring tolerance. This compound can be used to create hyper-conjugated antigens to study the mechanisms of B cell anergy and to develop strategies for inducing antigen-specific tolerance.

In the context of autoimmunity research, DNP can be conjugated to self-antigens to track and modulate the response of autoreactive B cells. The PEG linker in this compound can be advantageous in these studies as it can increase the solubility and reduce the immunogenicity of the carrier protein itself, allowing the focus of the immune response to be on the DNP hapten.

The high affinity interaction between biotin (B1667282) and streptavidin is widely used in a vast array of immunoassays. However, the presence of endogenous biotin in many biological samples can lead to high background signals and reduced assay sensitivity. The DNP-anti-DNP system offers a robust alternative for biotin-free detection.

In these assays, a primary or secondary antibody is labeled with DNP using this compound. The DNP-labeled antibody is then detected by a secondary anti-DNP antibody conjugated to an enzyme (for ELISA and Western Blot), a fluorophore (for immunofluorescence and flow cytometry), or another reporter molecule. The hydrophilic PEG spacer of this compound can improve the solubility of the labeled antibody and reduce non-specific binding, leading to improved assay performance. aatbio.comaatbio.com

| Immunoassay | Application of this compound | Advantage over Biotin-based systems |

| ELISA | Labeling of detection antibodies with DNP. | Avoids background from endogenous biotin. |

| Western Blot | DNP-labeling of primary or secondary antibodies for protein detection. | Provides a sensitive alternative to biotin-streptavidin detection. |

| Immunofluorescence | Conjugation to antibodies for cellular imaging. DNP-tyramide can be used for signal amplification. biotium.com | Reduces non-specific staining in biotin-rich tissues. |

| Flow Cytometry | Labeling of antibodies for cell surface or intracellular staining. | Allows for an additional detection channel without spectral overlap from streptavidin-fluorophore conjugates. |

This table outlines the use of DNP-based detection in various immunoassays, where this compound serves as a labeling reagent.

Oxidative stress is implicated in the pathogenesis of numerous diseases. One key marker of oxidative damage is the formation of carbonyl groups on proteins, which can be introduced by the oxidation of certain amino acid side chains. A sensitive method for detecting these protein carbonyls involves their derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable dinitrophenylhydrazone adduct.

These DNP-derivatized proteins can then be detected immunochemically using an anti-DNP antibody. This approach significantly enhances the sensitivity of detection compared to direct spectrophotometric methods. While DNPH is the primary reagent for derivatization, the principle of using anti-DNP antibodies for detection highlights the utility of the DNP system in this context. This compound can be used to prepare DNP-labeled control proteins for assay validation and standardization.

Surface Functionalization and Nanomaterial Science Research

The NHS ester group of this compound is a powerful tool for the covalent immobilization of biomolecules onto a variety of solid supports. This is a crucial step in the development of many modern biotechnological platforms.

The covalent attachment of biomolecules to solid surfaces is essential for applications ranging from affinity chromatography to high-throughput screening. The NHS ester group of this compound reacts readily with primary amines on the surface of appropriately functionalized supports to create a stable amide linkage.

Chromatographic Supports: For affinity chromatography, a ligand with a primary amine can be immobilized onto an NHS-ester activated support. Conversely, this compound could be used to functionalize an amine-containing support with DNP groups, which could then be used to purify anti-DNP antibodies or other DNP-binding proteins.

Microbeads: Magnetic or fluorescent microbeads are widely used for cell sorting, immunoprecipitation, and multiplexed assays. This compound can be used to covalently attach proteins, peptides, or other amine-containing molecules to the surface of amine-functionalized microbeads. The PEG linker helps to extend the attached biomolecule away from the bead surface, reducing steric hindrance and improving its accessibility for interactions.

Microarray Slides: Microarrays are powerful tools for the high-throughput analysis of proteins, nucleic acids, and other molecules. Glass slides are often coated with a polymer layer that is functionalized with NHS esters to allow for the covalent immobilization of amine-containing probes. arrayit.com The use of a PEG linker, such as the one in this compound, between the surface and the immobilized biomolecule is known to reduce non-specific binding and improve the performance of the microarray.

| Support | Biomolecule Immobilization via NHS Ester Chemistry | Role of PEG Linker |

| Chromatographic Supports | Covalent attachment of affinity ligands for purification. | Increases hydrophilicity of the support and reduces non-specific protein binding. |

| Microbeads | Functionalization with antibodies, antigens, or other proteins for various assays. | Provides a flexible spacer to improve accessibility of the immobilized biomolecule. |

| Microarray Slides | Covalent printing of proteins, peptides, or amine-modified oligonucleotides. | Reduces surface-induced denaturation of immobilized proteins and minimizes background signal. |

This table summarizes the applications of NHS-ester chemistry, a key feature of this compound, in the functionalization of various research supports.

Preparation of Reactive Polymer Surfaces for Biosensor Development and Diagnostic Platforms

The immobilization of biorecognition molecules onto a solid support is a fundamental step in the development of many biosensors and diagnostic platforms. This compound serves as an effective tool for preparing reactive polymer surfaces designed for sensitive and specific analyte detection.

The process typically involves a polymer surface that has been pre-functionalized to possess primary amine groups (-NH2). The NHS ester end of the this compound molecule chemoselectively reacts with these surface amines under mild conditions to form stable and covalent amide bonds. vectorlabs.com This reaction effectively coats the polymer surface with DNP-PEG12 chains.

The key features of this functionalized surface are:

Reactive Handle: The immobilized DNP groups act as versatile and high-affinity binding sites for anti-DNP antibodies. This allows for a modular "plug-and-play" approach where any molecule or biomolecule conjugated to an anti-DNP antibody can be captured on the surface.

Spacer Arm: The 12-unit PEG linker, with a spacer length of 46.4 Å, provides a significant spatial separation between the polymer surface and the terminal DNP group. vectorlabs.comvectorlabs.com This physical distance helps to overcome steric hindrance, ensuring that the DNP hapten is readily accessible for antibody binding and minimizing non-specific interactions between the surface and detection reagents.

Reduced Non-Specific Binding: The hydrophilic nature of the PEG chain helps to create a hydration layer on the polymer surface, which is known to resist the non-specific adsorption of proteins and other biomolecules from the sample matrix, thereby reducing background noise and improving the signal-to-noise ratio of the assay.

This strategy can be employed in various diagnostic formats, including enzyme-linked immunosorbent assays (ELISAs), microarrays, and surface plasmon resonance (SPR) biosensors, where the controlled and stable immobilization of a capture agent is critical for performance.

Table 1: Characteristics of this compound for Surface Functionalization

| Feature | Component | Function in Biosensor Development |

|---|---|---|

| Amine Reactivity | NHS Ester | Covalently attaches the linker to amine-functionalized polymer surfaces. |

| Hydrophilicity | PEG12 Linker | Increases water solubility and creates a surface layer that resists non-specific protein adsorption. broadpharm.com |

| Spatial Separation | PEG12 Linker | Extends the DNP hapten away from the surface to improve accessibility for antibody binding. vectorlabs.comvectorlabs.com |

| Immunological Tag | DNP Group | Acts as a specific binding site (hapten) for anti-DNP antibodies, enabling modular assay design. biotium.com |

Functionalization of Nanoparticles (e.g., gold nanoparticles, liposomes) for Targeted Delivery Research

In the field of nanomedicine, modifying the surface of nanoparticles is crucial for enhancing their therapeutic or diagnostic potential. This compound is utilized for the surface functionalization of various nanoparticles, including gold nanoparticles, liposomes, and magnetic nanoparticles, to improve their properties for targeted delivery applications. nih.govnih.gov

The NHS ester group readily reacts with primary amines present on the nanoparticle surface, which can be native to the nanoparticle's composition or introduced through prior surface modification. This conjugation results in a nanoparticle coated with a corona of DNP-PEG12 linkers. nih.gov This PEGylated surface imparts several advantageous properties critical for in vivo applications.

Key Research Findings on PEG-Functionalized Nanoparticles:

Prolonged Circulation: The hydrophilic PEG layer sterically hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance from the bloodstream by the reticuloendothelial system (RES). researchgate.net This "stealth" property leads to significantly longer circulation times. nih.govsemanticscholar.org

Enhanced Stability: PEGylation prevents the aggregation of nanoparticles in biological media, improving their colloidal stability and ensuring they remain dispersed after administration.

Targeting and Detection: The terminal DNP group can be used as a hapten to attach targeting ligands (such as antibodies or antibody fragments) via an anti-DNP antibody bridge. This allows for active targeting of the nanoparticles to specific cells or tissues. axispharm.comnih.gov Alternatively, the DNP tag itself can be used for the detection and quantification of the nanoparticles in biological samples. axispharm.com

For example, research on PEG-functionalized magnetic nanoparticles (MNPs) has shown that an NHS ester group on the PEG linker can be used to conjugate antibodies for active targeting of cancer cells. nih.govnih.gov These functionalized MNPs not only show potential for targeted drug delivery but can also serve as contrast agents for magnetic resonance imaging (MRI). nih.govsemanticscholar.org

Table 2: Impact of this compound Functionalization on Nanoparticle Properties

| Property | Before Functionalization | After Functionalization | Research Implication |

|---|---|---|---|

| Biocompatibility | Variable | Improved | Reduced immunogenicity and RES uptake. researchgate.net |

| Circulation Time | Short | Significantly prolonged | Enhanced opportunity to reach target tissues. nih.gov |

| Solubility | Often low in aqueous media | High | Improved formulation and administration. axispharm.com |

| Targeting | Passive targeting only | Enables active targeting | Specific delivery to diseased cells via DNP-antibody interactions. nih.gov |

Advanced Linker Technologies in Chemical Biology

Integration into Proteolysis-Targeting Chimeras (PROTACs) as a PEG-based Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. precisepeg.com A PROTAC consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. precisepeg.com

This compound is identified as a PEG-based PROTAC linker. targetmol.com In this context, the NHS ester is used to conjugate the linker to one of the two ligands (either the POI-binding ligand or the E3-binding ligand), provided that ligand contains a suitable primary amine. The DNP group would typically be replaced by the second ligand to complete the PROTAC structure. The PEG12 portion of the molecule serves as the crucial spacer connecting the two active ends.

The linker is not merely a passive spacer; its properties are critical to the PROTAC's function:

Solubility and Permeability: PEG linkers are hydrophilic, which can improve the aqueous solubility of the often hydrophobic PROTAC molecule, a key factor for cellular permeability and favorable pharmacokinetic properties. axispharm.comprecisepeg.com

Ternary Complex Formation: The length and flexibility of the PEG12 linker are critical for enabling the proper orientation of the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). precisepeg.com This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

Table 3: Role of the PEG12 Linker Component in PROTAC Design

| Linker Attribute | Contribution to PROTAC Function |

|---|---|

| Composition | Polyethylene (B3416737) glycol (PEG) imparts hydrophilicity. precisepeg.com |

| Length | The 12 ethylene (B1197577) glycol units provide optimal spacing for many POI-E3 ligase pairs. |

| Flexibility | Allows the two ligands to adopt the necessary conformation for ternary complex formation. precisepeg.com |

| Attachment Point | The NHS ester allows for a defined point of attachment to an amine on one of the ligands. |

Precursor for Click Chemistry Reactions via Secondary Functionalization

Click chemistry refers to a set of reactions that are rapid, high-yielding, and biocompatible, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. creativepegworks.comnih.gov These reactions are widely used for bioconjugation.

This compound can serve as a precursor for introducing a click chemistry handle onto a target molecule. This is achieved through a two-step, secondary functionalization process:

Initial Conjugation: The NHS ester of this compound is first reacted with a small bifunctional molecule that contains both a primary amine and a click-reactive group (e.g., an alkyne or an azide). For instance, reacting this compound with an amino-alkyne molecule results in the formation of a stable DNP-PEG12-alkyne conjugate.

Click Reaction: This newly synthesized DNP-PEG12-alkyne molecule is now equipped with a terminal alkyne group, rendering it "clickable." It can then be efficiently and specifically conjugated to any molecule bearing a complementary azide (B81097) group through a click chemistry reaction, forming a stable triazole linkage. researchgate.netchemie-brunschwig.ch

This approach allows for the modular and highly specific labeling of biomolecules in complex environments where the amine-reactivity of the NHS ester might not be sufficiently selective. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with minimal side reactions with native biological functional groups. chemie-brunschwig.ch

Table 4: Two-Step Process for Click Chemistry Application

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|---|

| 1. Secondary Functionalization | This compound | Amine-alkyne molecule | DNP-PEG12-alkyne | Amine-NHS Ester Acylation |

| 2. Click Conjugation | DNP-PEG12-alkyne | Azide-modified biomolecule | DNP-PEG12-triazole-biomolecule | Azide-Alkyne Cycloaddition |

Analytical Characterization of Dnp Peg12 Nhs Ester Conjugates in Research Contexts

Chromatographic Techniques for Purity and Conjugation Efficiency Assessment

Chromatographic methods are fundamental in assessing the purity of DNP-PEG12-NHS ester and the subsequent conjugates, as well as in monitoring the efficiency of the conjugation reaction.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its conjugates. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the relatively nonpolar this compound from more polar starting materials and byproducts. The DNP group's strong UV absorbance allows for sensitive detection. formulationbio.com

Following conjugation to a biomolecule, such as a protein, HPLC can be used to separate the DNP-PEG-labeled protein from the unreacted protein and excess labeling reagent. By integrating the peak areas, the efficiency of the conjugation reaction can be quantified. Furthermore, HPLC is crucial for the purification of the final conjugate, ensuring that it is free from contaminants that could interfere with downstream applications. In peptide mapping, HPLC is used to separate peptides resulting from the digestion of a DNP-labeled protein, with detection at wavelengths specific for peptide bonds (around 215 nm) and the DNP group (around 360-400 nm). formulationbio.comresearchgate.net

Hydrophilic Interaction Chromatography (HILIC) for Monitoring NHS Ester Hydrolysis and Degradation Products

The NHS ester moiety of this compound is susceptible to hydrolysis, which can compete with the desired conjugation reaction. rsc.orgrsc.org Hydrophilic Interaction Chromatography (HILIC) is a powerful technique for monitoring the hydrolysis of NHS esters. rsc.orgrsc.orgd-nb.info HILIC separates compounds based on their polarity, making it well-suited for retaining and separating the highly polar N-hydroxysuccinimide (NHS) byproduct that is released upon hydrolysis. rsc.orgrsc.orgd-nb.info

A universal method for monitoring any reaction involving NHS esters is the determination of free NHS. rsc.org By quantifying the amount of free NHS in a reaction mixture over time, the rate of hydrolysis can be determined. d-nb.info This information is critical for optimizing reaction conditions to maximize conjugation efficiency. HILIC can achieve a low detection limit for NHS, making it a sensitive tool for quality control of NHS ester reagents and for monitoring the stability of the this compound under various storage and reaction conditions. rsc.orgrsc.orgd-nb.info

| Parameter | HILIC Method Details | Reference |

| Column | Thermo Syncronis HILIC (150 x 3 mm, 3 µm) | d-nb.info |

| Mobile Phase | 90% acetonitrile (B52724) and 10% 10 mM aqueous ammonium (B1175870) acetate, pH 7.5 | d-nb.info |

| Flow Rate | 0.4 mL/min | d-nb.info |

| Detection | UV absorbance at 220 nm | d-nb.info |

| LOD for NHS | 1 mg/L | rsc.orgd-nb.info |

Mass Spectrometry for Molecular Weight Confirmation and Conjugation Site Determination

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of this compound conjugates, providing precise molecular weight information and enabling the identification of specific conjugation sites.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Conjugate and Distribution Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the intact this compound conjugate. enovatia.comresearchgate.net This analysis confirms that the conjugation has occurred and can reveal the distribution of species with different numbers of attached DNP-PEG12 linkers (the drug-to-antibody ratio, or DAR, in the case of antibody conjugates). enovatia.com The resulting mass spectrum of a PEGylated molecule often shows a distribution of ions corresponding to the different lengths of the PEG chain. enovatia.com Deconvolution of the raw ESI mass spectra is often necessary to determine the average molecular weight and the polydispersity of the conjugate. enovatia.com

Peptide Mapping and Tandem Mass Spectrometry for Site-Specific Labeling Characterization

To identify the specific amino acid residues on a protein that have been modified by this compound, a peptide mapping strategy is employed. nih.govnih.gov The DNP-PEG-labeled protein is first digested into smaller peptides using a specific protease, such as trypsin. nih.govnih.gov The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). nih.govmsu.edu

In the MS/MS experiment, a specific DNP-labeled peptide is selected and fragmented. The resulting fragment ions provide sequence information that allows for the precise localization of the DNP-PEG12 modification to a specific amino acid, typically a lysine (B10760008) residue. nih.govmsu.edu This level of detail is critical for understanding the structure-function relationship of the conjugate and for ensuring batch-to-batch consistency. Modern MS techniques, such as those using ion-trap instruments, are frequently used for this purpose. nih.gov

Spectroscopic Methods for Conjugate Presence and Structural Confirmation

UV-Vis Spectroscopy for DNP: The 2,4-dinitrophenyl (DNP) group has a characteristic UV-Vis absorbance spectrum with a maximum around 360 nm. researchgate.netresearchgate.net This property can be used to confirm the presence of the DNP moiety in the conjugate and to quantify the extent of labeling. The absorbance of the DNP group is distinct from that of most proteins, which absorb maximally at around 280 nm.

Challenges and Methodological Considerations in Dnp Peg12 Nhs Ester Research Applications

Addressing Heterogeneity Arising from Non-Specific Amine Labeling on Multi-Lysine Proteins

A primary challenge in using DNP-PEG12-NHS ester is the potential for non-specific labeling on proteins that possess multiple lysine (B10760008) residues. creative-proteomics.com N-hydroxysuccinimide (NHS) esters react with primary amines, which are present at the N-terminus of polypeptide chains and on the side chains of lysine residues. thermofisher.comaatbio.com Since lysine is a common amino acid, a typical protein can have numerous potential reaction sites. nih.govglenresearch.com

Controlling the stoichiometry of the reaction by adjusting the molar ratio of the this compound to the protein can help limit the extent of labeling to a certain degree. semanticscholar.org However, achieving site-specific modification with NHS esters remains a significant challenge. nih.gov

Impact of PEG12 Linker Length on Steric Hindrance and Biological Activity of Conjugates

The polyethylene (B3416737) glycol (PEG) component of this compound, in this case, a 12-unit PEG chain, serves to increase the hydrophilicity and molecular size of the conjugate. axispharm.comsigmaaldrich.com While this can offer benefits such as improved solubility and reduced renal clearance, the length of the PEG linker can also introduce steric hindrance. axispharm.comucl.ac.be This steric shield can physically block access to the protein's active sites or receptor binding domains, potentially leading to a loss of biological activity. conicet.gov.arnih.govucl.ac.be

The impact of steric hindrance is a critical consideration, and the optimal PEG linker length often needs to be empirically determined to balance the benefits of PEGylation with the preservation of the conjugate's biological function. conicet.gov.ar

Table 1: Influence of PEG Linker Length on Conjugation and Activity

| PEG Linker Length | Effect on Steric Hindrance | Potential Impact on Biological Activity | Reference |

| Short (e.g., PEG4) | Lower steric hindrance | May result in lower drug loading in some cases. | rsc.org |

| Intermediate (e.g., PEG12) | Moderate steric hindrance | Can increase drug loading but may start to impact activity. rsc.org | rsc.org |

| Long (e.g., PEG24) | High steric hindrance | Can lead to lower drug loading and significantly hinder interaction with biological targets. sigmaaldrich.comrsc.orgmdpi.com | sigmaaldrich.comrsc.orgmdpi.com |

This table is a generalized representation based on available research and the specific outcomes can vary depending on the protein and reaction conditions.

Optimization of Reaction Stoichiometry for Controlled Conjugation Outcomes

The stoichiometry of the bioconjugation reaction, specifically the molar ratio of this compound to the target protein, is a critical parameter for controlling the degree of labeling. semanticscholar.org An excess of the NHS ester is generally used to drive the reaction towards the desired product.

The optimal ratio depends on several factors, including:

The concentration of the protein solution. glenresearch.com

The number of accessible primary amines on the protein. glenresearch.com

The desired degree of labeling.

For example, to achieve minimal labeling and preserve protein function, a lower molar excess of the NHS ester would be used. glenresearch.com Conversely, for applications requiring a higher density of labels, a larger excess would be necessary. It is common to perform a series of small-scale trial reactions with varying molar ratios to determine the optimal conditions before proceeding to a larger scale. glenresearch.com A typical starting point might be an 8-fold molar excess of the NHS ester over the protein.

The final conjugated product is often a mixture of species with different degrees of labeling. glenresearch.com Therefore, purification techniques such as size-exclusion chromatography are essential to separate the desired conjugate from unreacted protein and excess reagents. glenresearch.com

Emerging Research Avenues and Future Directions for Dnp Peg12 Nhs Ester Chemistry

Development of Orthogonal Reactivity DNP-PEG-NHS Ester Derivatives for Multi-Functionalization

The development of DNP-PEG-NHS ester derivatives with orthogonal reactivity is a significant step forward in creating complex, multi-functional biomolecular constructs. Orthogonal chemistry allows for the sequential and specific modification of a molecule at different sites without interference between the reactions.

Researchers are exploring the incorporation of additional reactive handles onto the PEG backbone of DNP-PEG-NHS esters. These handles, such as alkynes or azides for "click chemistry," or maleimides for reaction with thiols, enable the attachment of multiple, distinct molecules. mdpi.comijrpr.com This strategy allows for the creation of sophisticated tools for a variety of applications. For instance, a DNP-PEG-NHS ester could be first conjugated to a protein via its NHS ester group reacting with a lysine (B10760008) residue. biotium.com Subsequently, an azide (B81097) group on the PEG chain could be used to attach a fluorescent dye via a copper-free click reaction. broadpharm.com This would result in a protein that is both tagged with DNP for immunological studies and fluorescently labeled for imaging, all with high specificity and efficiency. The commercial availability of heterotelechelic PEG reagents, which have distinct functional groups at each end, has greatly facilitated these multi-functionalization strategies. mdpi.com

Table 1: Examples of Orthogonal Reactive Groups for Multi-Functionalization

| Reactive Group 1 | Target Functional Group 1 | Reactive Group 2 (Orthogonal) | Target Functional Group 2 | Potential Application |

| NHS Ester | Primary Amines (-NH2) | Alkyne | Azide | Dual labeling of proteins for imaging and immunological detection. |

| NHS Ester | Primary Amines (-NH2) | Maleimide | Thiols (-SH) | Conjugation of a targeting ligand and a therapeutic agent to a carrier protein. |

| DNP | Antibody Recognition | NHS Ester | Primary Amines (-NH2) | Creating targeted drug delivery systems with built-in immune recognition. |

Exploration in Chemoproteomic Mapping of Ligandable Hotspots

Chemoproteomics has emerged as a powerful tool for identifying "ligandable hotspots" on proteins, which are sites that can be targeted by small molecules. nomuraresearchgroup.comnih.gov This is particularly valuable for proteins that have been considered "undruggable" because they lack obvious binding pockets. nomuraresearchgroup.comnih.gov Probes based on reactive functional groups, like NHS esters, are used to map these sites across the proteome. nih.gov

DNP-PEG12-NHS ester can be utilized in this context as a probe to identify accessible lysine residues and other nucleophilic sites on a proteome-wide scale. nih.gov The NHS ester group reacts with these nucleophilic residues, effectively "tagging" them. nih.gov The DNP group then serves as a handle for enrichment and identification. By using techniques like isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP), researchers can identify the specific sites of modification. nomuraresearchgroup.com This approach not only maps potential drug targets but also provides a scaffold (the DNP-PEG moiety) for developing covalent ligands that can modulate the function of these target proteins. nih.govnomuraresearchgroup.com The long PEG12 spacer can help to access binding pockets that might be sterically hindered.

Application in Novel Immunotherapy Approaches and Vaccine Development Research

The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. nih.govnih.govresearchgate.net This property is being exploited in novel immunotherapy and vaccine development strategies.

DNP-modified autologous tumor cells have been used as a vaccine to treat cancers like melanoma. nih.govnih.govresearchgate.net The DNP hapten helps to trigger a robust immune response against the tumor cells. nih.govnih.gov this compound can be used to attach the DNP hapten to the surface of cells or to protein antigens. nih.gov The NHS ester reacts with primary amines on cell surface proteins, effectively "painting" the cell with DNP. biotium.com This can enhance the immunogenicity of tumor-associated antigens, leading to a stronger anti-tumor immune response. researchgate.net In some studies, this approach has led to the infiltration of T lymphocytes into tumors and even tumor regression. nih.govnih.gov The PEG linker in this compound can increase the solubility and bioavailability of the resulting conjugate. broadpharm.comaatbio.com

Furthermore, DNP can be used to recruit endogenous antibodies to the surface of diseased cells, leading to their destruction. google.com By tethering DNP-PEG12-pHLIP constructs to the surface of cancer cells in acidic tumor microenvironments, researchers aim to enhance the recruitment of immune cells and antibodies. google.com

Integration with Automated Synthesis and Screening Platforms for High-Throughput Research

The demand for novel therapeutics and research tools necessitates high-throughput methods for synthesis and screening. Automated platforms are being developed to accelerate the discovery process by enabling the rapid synthesis and evaluation of large libraries of compounds. prf.orgnih.gov

This compound is well-suited for integration into these automated workflows. The reaction of the NHS ester with amines is robust and can be performed under a variety of conditions, making it amenable to automated liquid handling systems. broadpharm.com For example, a library of proteins could be arrayed on a plate, and an automated system could dispense this compound to each well to create a library of DNP-conjugated proteins. These libraries could then be screened in high-throughput assays, for instance, to identify proteins that elicit a particularly strong immune response when haptenated. The use of PEGylated compounds in high-throughput screening can also be beneficial for assessing protein solubility. nih.gov The development of high-throughput methods for the synthesis and purification of PEGylated nanoparticles further highlights the trend towards automation in this field. mdpi.comresearchgate.netnih.gov

Computational Modeling and Simulation to Predict Conjugation Outcomes and Optimize Design

Computational modeling is becoming an increasingly important tool in chemistry and biology to predict molecular interactions and optimize the design of new molecules. nih.govresearchgate.netnih.gov In the context of this compound, computational models can be used to predict the outcome of conjugation reactions and to guide the design of new derivatives.

For example, finite element analysis can be used to model the diffusion and reaction of NHS esters within tissues, providing insights into how to best deliver these reagents for in vivo applications. nih.gov Molecular dynamics simulations can be used to study the conformation of the PEG linker and how it influences the accessibility of the DNP and NHS ester groups. This can help in optimizing the length of the PEG spacer for specific applications. For instance, a longer PEG chain might be necessary to bridge the distance between a targeting protein and its receptor. google.com Computational models can also predict the reactivity of different lysine residues on a protein's surface, allowing for more targeted conjugation strategies. acs.org By combining computational predictions with experimental validation, researchers can accelerate the development of new and more effective DNP-PEG-based reagents.

Q & A

Q. How can orthogonal conjugation strategies (e.g., combining NHS esters with click chemistry) enhance multifunctional labeling using this compound?

- Dual-Labeling Workflow :

Conjugate this compound to primary amines.

Use residual functional groups (e.g., azides) for copper-free click chemistry with DBCO-modified probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.